molecular formula C21H23F3N4O3 B3935812 [4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone

[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone

Cat. No.: B3935812
M. Wt: 436.4 g/mol
InChI Key: LTCFXOHYHKZFKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Fluorination: The initial step involves the nitration of an aromatic compound followed by selective fluorination to introduce the nitro and fluoro groups.

    Piperazine Ring Formation: The formation of the piperazine ring is achieved through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the piperazine intermediate with the fluorinated aromatic compound under controlled conditions, often using catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of scalable reaction conditions, the use of industrial-grade reagents, and the implementation of robust purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Hydrolysis: Strong acids (HCl) or bases (NaOH).

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of new functional groups on the aromatic rings.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its fluorinated aromatic rings and piperazine moiety make it particularly interesting for medicinal chemistry applications, where such features can enhance binding affinity and selectivity for biological targets.

Properties

IUPAC Name

[4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O3/c1-3-25(4-2)18-13-19(20(28(30)31)12-17(18)24)26-7-9-27(10-8-26)21(29)15-6-5-14(22)11-16(15)23/h5-6,11-13H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCFXOHYHKZFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone
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[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone
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[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone
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[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone

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